molecular formula C15H19N3O2 B7705986 N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide

N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide

Cat. No. B7705986
M. Wt: 273.33 g/mol
InChI Key: HQPBKJIXHWDAOZ-UHFFFAOYSA-N
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Description

N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide, also known as PTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide in biological systems is not fully understood. However, studies have suggested that N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been shown to exhibit low toxicity in vitro and in vivo. In addition, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been shown to have a low affinity for serum proteins, which may contribute to its potential as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide.

Advantages and Limitations for Lab Experiments

One advantage of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide is its fluorescent properties, which make it a useful tool for imaging and detection in biological systems. However, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has limited solubility in aqueous solutions, which may limit its use in certain applications. In addition, further studies are needed to fully understand the potential toxicity of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide in vivo.

Future Directions

Future research on N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide may focus on its potential applications in cancer therapy, as well as its use as a fluorescent probe for the detection of reactive oxygen species. In addition, further studies are needed to fully understand the mechanism of action of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide in biological systems, as well as its potential toxicity in vivo. Finally, the development of new synthesis methods for N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide may also be an area of future research.

Synthesis Methods

N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide can be synthesized through a multistep process that involves the reaction of p-tolyl hydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with pentanoyl chloride. The final step involves the reaction of the resulting compound with hydroxylamine hydrochloride to produce N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide.

Scientific Research Applications

N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been studied for its potential applications in various fields, including materials science, analytical chemistry, and biological research. In materials science, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been used as a fluorescent probe for the detection of heavy metal ions. In analytical chemistry, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been used as a chiral selector for the separation of enantiomers. In biological research, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been studied for its potential as an anti-cancer agent and as a fluorescent probe for the detection of reactive oxygen species.

properties

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-4-5-13(19)16-10-14-17-15(18-20-14)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPBKJIXHWDAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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